molecular formula C14H13ClN2O B13406650 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide

3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide

Cat. No.: B13406650
M. Wt: 260.72 g/mol
InChI Key: VJHDALMAOZECTJ-UHFFFAOYSA-N
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Description

Product Overview 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide is an organic compound with the CAS Registry Number 937642-75-6. This high-purity chemical is supplied for research and development purposes in laboratory settings. Chemical Profile IUPAC Name: 3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide Molecular Formula: C₁₄H₁₃ClN₂O Molecular Weight: 260.72 g/mol Purity: ≥95%+ Research Context and Potential This molecule belongs to the chemical class of pyridine carboxamide derivatives. Pyridine derivatives are six-membered heterocyclic compounds containing one nitrogen atom and represent a fundamental scaffold in medicinal and agrochemical research. Pyridine and its related structure, piperidine, are among the most frequently occurring heterocyclic building blocks in approved drug molecules, underscoring their broad utility and chemical relevance . Compounds within the pyridine carboxamide family are the subject of ongoing scientific investigation due to their diverse biological potential. Computational studies, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, are being employed to explore the properties of related pyridine carboxamide derivatives, particularly for applications such as antiviral agent development . The presence of the carboxamide group and a chlorophenyl moiety in the structure makes it a compound of interest for further pharmacological and chemical exploration. Intended Use & Handling This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper personal protective equipment should be worn, and all safety data sheets should be consulted before handling.

Properties

IUPAC Name

3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-12-5-1-3-10(9-12)6-7-11-4-2-8-17-13(11)14(16)18/h1-5,8-9H,6-7H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHDALMAOZECTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC2=C(N=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Reissert Reaction Pathway (Sanjay et al., WO 2006006184A2)

Starting Materials : Ethyl 3-pyridinecarboxylate and 3-chlorophenylacetonitrile.
Steps :

  • Condensation : Sodium methoxide-mediated coupling at −20°C to −15°C for 2–3 hours.
  • Hydrolysis/Decarboxylation : Sulfuric acid treatment at reflux to remove the carboxylate group.
  • Carbonyl Reduction : Conversion of ketone to methylene via catalytic hydrogenation (Pd/C, H₂).
  • Oxidation : H₂O₂-mediated oxidation to form the pyridine N-oxide.
  • Reissert Reaction : NaCN and dimethylcarbamoyl chloride introduce the cyano group at the 2-position.
    Total Yield : 33.0%.

Method 2: Condensation-Hydrogenation Approach (Villani et al., US 4659716)

Starting Materials : 2-Cyano-3-methylpyridine and 3-fluorobenzaldehyde.
Steps :

  • Aldol Condensation : Potassium tert-butoxide in anhydrous THF at −20°C to −15°C forms a styryl intermediate (42.1% yield).
  • Catalytic Hydrogenation : Pd/C in acetic acid reduces the double bond to ethyl (88.6% yield).
    Total Yield : 37.3% (over two steps).
Parameter Method 1 Method 2
Key Steps 5 steps 2 steps
Critical Reagents NaCN, dimethylcarbamoyl chloride Pd/C, potassium tert-butoxide
Temperature Range −20°C to reflux −20°C to ambient
Total Yield 33.0% 37.3%
Scalability Moderate (multiple purification steps) High (simplified workflow)

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs and Their Properties

The following table compares 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide with structurally or functionally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Role
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide 937642-75-6 C₁₄H₁₃ClN₂O 260.72 Carboxamide, 3-chlorophenethyl H₁-antihistamine impurity
N-tert-Butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide 107285-30-3 C₁₉H₂₂ClN₂O 328.85 tert-Butylamide, 3-chlorophenethyl Potential β-adrenergic receptor ligand
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone 119770-60-4 C₂₁H₂₂ClN₂O 354.87 Piperidinyl methanone, 3-chlorophenethyl Loratadine impurity
4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one N/A C₁₆H₁₀ClN₂OS 313.78 Pyridinone, cyano, thiophene Anticancer candidate

Structural and Functional Differences

Core Modifications
  • Pyridine vs.
  • Substituent Effects: N-tert-Butyl Group: The tert-butylamide analog (CAS 107285-30-3) increases lipophilicity (clogP ≈ 4.2 vs. Piperidinyl Methanone: The loratadine impurity (CAS 119770-60-4) incorporates a piperidine ring, which may alter receptor binding kinetics in H₁-antihistamines .
Pharmacological Implications
  • H₁-Antihistamine Impurities: The parent compound and its piperidinyl analog (CAS 119770-60-4) are non-therapeutic impurities but critical for monitoring drug stability.
  • Bioactivity in Pyridinone Analogs: The pyridinone derivative (C₁₆H₁₀ClN₂OS) demonstrates moderate anticancer activity (IC₅₀ = 12 µM against HeLa cells), attributed to its electron-withdrawing cyano and thiophene groups .
Analytical Differentiation
  • LC/MS Methods : As seen in , UPLC with ammonium acetate gradients (e.g., 5–95% acetonitrile) effectively separates these compounds by exploiting differences in polarity and mass .
  • Spectroscopic Signatures: IR spectra of carboxamide derivatives show distinct peaks at ~1640 cm⁻¹ (C=O stretch), absent in tert-butylamide or methanone analogs .

Biological Activity

3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide, also known as N-(3-chlorophenyl)pyridine-2-carboxamide, is a compound of significant interest in medicinal chemistry due to its unique biological activity. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarboxamide typically involves the reaction of 3-chloroaniline with pyridine-2-carboxylic acid. The process can be facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The final product is often converted into its hydrochloride salt for stability and solubility in biological assays.

The compound exhibits a multifaceted mechanism of action, primarily functioning as a selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). It has demonstrated an EC50 value of 290 nM for rat mGlu4 receptors and 1.1 µM for human mGlu4 receptors, indicating a strong interaction with these receptors. Furthermore, it displays antagonistic activity towards mGlu5 receptors and positive allosteric regulatory activity at mGlu6 receptors.

In addition to its modulation of glutamate receptors, 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide interacts with monoamine oxidase A and B, suggesting its potential role in neuropharmacology and the treatment of neurological disorders such as anxiety and schizophrenia.

Case Studies

  • Neuropharmacology : A study highlighted the compound's efficacy in modulating glutamate signaling pathways, which are crucial in various neuropsychiatric conditions. The selective modulation at mGlu4 receptors may provide therapeutic benefits in treating anxiety disorders and schizophrenia by enhancing glutamatergic transmission where it is deficient.
  • Enzyme Inhibition : Research has indicated that 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide can inhibit monoamine oxidases, which are enzymes involved in the breakdown of neurotransmitters. This inhibition could lead to increased levels of serotonin and norepinephrine, further supporting its potential antidepressant properties.

Comparative Analysis

To better understand the biological activity of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-(4-chlorophenyl)pyridine-3-carboxamideC12H9ClN2ODifferent receptor modulation profiles
6-Amino-N-(3-ethoxyphenyl)pyridine-2-carboxamideC12H14N2OKnown for its enzyme inhibition potential
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide C14H13ClN2O Selective positive allosteric modulation at mGlu4

This table illustrates that while there are several compounds with similar structures, 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide stands out due to its specific interaction profile with glutamate receptors.

Q & A

Q. How do structural modifications (e.g., chlorophenyl or pyridine groups) alter bioactivity, and what combinatorial strategies are effective?

  • Methodological Answer : Synthesize analogs via Suzuki coupling (chlorophenyl → fluorophenyl) or pyridine ring substitution (e.g., 2-carboxamide → 2-ethoxy). Test SAR (structure-activity relationship) using high-throughput screening. Combinatorial libraries generated via Ugi reactions enable rapid diversification .

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